Mirin
概要
説明
Mirin is a traditional Japanese condiment and a type of rice wine seasoning. It is made from glutinous rice, rice koji (a type of mold used in fermentation), and a distilled alcoholic beverage such as shochu. This compound is known for its sweet flavor, which is a result of the fermentation process that converts the starches in the rice into sugars. It is commonly used in Japanese cuisine to add a subtle sweetness and umami flavor to dishes.
科学的研究の応用
Chemistry
Mirin is used in various chemical studies to understand fermentation processes and the role of enzymes in breaking down complex carbohydrates into simpler sugars.
Biology
In biological research, this compound is studied for its potential probiotic properties due to the presence of beneficial microorganisms from the fermentation process.
Medicine
While not commonly used in medicine, the fermentation process of this compound is of interest in the study of probiotics and gut health.
Industry
This compound is widely used in the food industry as a flavoring agent in sauces, marinades, and glazes. Its unique flavor profile makes it a valuable ingredient in both traditional and modern culinary applications.
作用機序
Target of Action
Mirin is a potent inhibitor of the Mre11-Rad50-Nbs1 (MRN) complex . The MRN complex plays a crucial role in the detection and repair of DNA double-strand breaks, a critical event in maintaining genomic stability .
Mode of Action
this compound interacts with the MRN complex and prevents its activation of ATM (Ataxia Telangiectasia Mutated), a key protein kinase involved in DNA damage response . It does this without affecting the kinase activity of ATM itself . Additionally, this compound inhibits the exonuclease activity associated with Mre11, a component of the MRN complex .
Biochemical Pathways
The inhibition of the MRN complex by this compound impacts several biochemical pathways. It abolishes the G2/M checkpoint, a critical control point in the cell cycle where DNA damage is assessed before cell division . Furthermore, this compound strongly inhibits homology-dependent repair, a major pathway for the repair of DNA double-strand breaks .
Result of Action
The action of this compound results in significant molecular and cellular effects. By inhibiting the MRN complex, this compound disrupts the cell’s ability to repair DNA double-strand breaks . This leads to an increase in DNA damage, which can trigger apoptosis (programmed cell death) and cause a cell cycle arrest at the G2/M checkpoint . These effects can have significant implications in the context of cancer therapy, where the aim is often to induce cell death in cancer cells.
Safety and Hazards
Mirin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, and to avoid breathing dust/fume/gas/mist/vapors/spray . In case of contact with eyes or skin, it is advised to rinse immediately with plenty of water and seek medical advice .
将来の方向性
Mirin is a traditional Japanese sweet rice wine that has been produced for over 300 years and is one of the most essential condiments in Japanese cuisine . It is mainly utilized for cooking today, but some of the products are sold for drinking as a sweet rice wine like it used to be . The future directions of this compound could involve exploring its potential uses in other cuisines and dishes, as well as investigating its potential health benefits and risks.
生化学分析
Biochemical Properties
Mirin interacts with the Mre11–Rad50–Nbs1 complex, which is a group of proteins that play a crucial role in the cellular response to DNA damage . It inhibits Mre11-associated exonuclease activity and prevents MRN-dependent activation of ATM .
Cellular Effects
This compound has been shown to induce G2 arrest in MDA-MB-231 cells . This suggests that it can influence cell function by affecting cell cycle progression .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the Mre11–Rad50–Nbs1 complex . By inhibiting this complex, this compound prevents the activation of ATM and inhibits Mre11-associated exonuclease activity .
Temporal Effects in Laboratory Settings
It has been shown to induce G2 arrest in MDA-MB-231 cells , suggesting that it may have long-term effects on cellular function.
Metabolic Pathways
Given its role in inhibiting the Mre11–Rad50–Nbs1 complex, it is likely that it interacts with enzymes and cofactors involved in DNA repair and cell cycle regulation .
Subcellular Localization
Given its role in inhibiting the Mre11–Rad50–Nbs1 complex, it is likely that it localizes to the nucleus where this complex functions .
準備方法
Synthetic Routes and Reaction Conditions
Mirin is traditionally prepared by fermenting steamed glutinous rice with rice koji and shochu. The process involves mixing these ingredients and allowing them to ferment for about two months. During this period, the enzymes in the rice koji break down the starches in the glutinous rice into sugars, resulting in the sweet flavor of this compound. The mixture is then filtered to remove any solid residues, leaving behind a clear, sweet liquid.
Industrial Production Methods
In industrial production, the process is similar but often involves more controlled conditions to ensure consistency and quality. The ingredients are mixed in large fermentation tanks and maintained at specific temperatures to optimize the fermentation process. After fermentation, the mixture is filtered and sometimes aged to enhance the flavor. The final product is then bottled and distributed.
化学反応の分析
Types of Reactions
Mirin undergoes several chemical reactions during its production and use:
Fermentation: The primary reaction in the production of this compound is the fermentation of glutinous rice by rice koji. This process converts starches into sugars.
Maillard Reaction: During cooking, this compound can undergo the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned foods their distinctive flavor.
Oxidation: this compound can also undergo oxidation, especially when exposed to air, which can affect its flavor and color.
Common Reagents and Conditions
Rice Koji: Contains enzymes that break down starches into sugars.
Shochu: A distilled alcoholic beverage that acts as a preservative and enhances the fermentation process.
Controlled Temperature: Maintaining an optimal temperature is crucial for the fermentation process.
Major Products Formed
Sugars: The primary product of the fermentation process, which gives this compound its sweet flavor.
Amino Acids and Peptides: Formed during the fermentation and aging process, contributing to the umami flavor.
類似化合物との比較
Similar Compounds
Sake: Another type of Japanese rice wine, but with a higher alcohol content and less sweetness compared to mirin.
Rice Vinegar: Made from fermented rice but has a sour flavor instead of sweet.
Sherry: A fortified wine that can be used as a substitute for this compound in cooking but has a different flavor profile.
Uniqueness
This compound is unique due to its combination of sweetness and umami flavor, which is not found in other similar compounds. Its specific fermentation process and the use of rice koji give it a distinctive taste that is essential in Japanese cuisine.
特性
CAS番号 |
299953-00-7 |
---|---|
分子式 |
C10H8N2O2S |
分子量 |
220.25 g/mol |
IUPAC名 |
2-amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14) |
InChIキー |
YBHQCJILTOVLHD-YVMONPNESA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)O |
SMILES |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O |
正規SMILES |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O |
ピクトグラム |
Irritant |
同義語 |
2-amino-5-[(4-hydroxyphenyl)methylene]-4(5H)-thiazolone |
製品の起源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Mirin is a potent inhibitor of the Mre11 nuclease, a key component of the MRN (Mre11-Rad50-Nbs1) complex. [] This complex plays a critical role in DNA damage recognition, homologous recombination, and replication. [] By binding to the active site of Mre11, this compound blocks its nuclease activity, leading to the accumulation of double-strand breaks (DSBs), cell cycle arrest at the S-phase, and ultimately, increased apoptosis. []
ANone: While the provided research articles focus on this compound's biological effects and applications, specific details regarding its molecular formula, weight, and spectroscopic data are not discussed.
ANone: The provided articles do not explicitly address this compound's material compatibility, stability, or performance under various conditions.
A: this compound itself does not exhibit catalytic properties. It functions as an inhibitor by binding to the active site of the Mre11 nuclease, hindering its catalytic activity in DNA processing. []
ANone: The provided research focuses on this compound's effects without delving into the SAR or the impact of structural modifications on its activity, potency, or selectivity.
ANone: The research articles provided do not discuss this compound's stability, formulation strategies, or methods to enhance its solubility or bioavailability.
ANone: The provided articles primarily focus on this compound's biological activity and do not delve into SHE regulations, risk minimization, or responsible practices associated with its handling.
A: While the in vitro efficacy of this compound is well-documented, [] the provided research does not provide details on its pharmacokinetics, including ADME properties, or specific in vivo activity and efficacy data.
A: Research has identified potential resistance mechanisms to this compound. In this compound-resistant models, downregulation of 53BP1 and upregulation of DNA repair pathways were observed. [] This suggests that cells can develop resistance to this compound by enhancing their DNA repair capacity. The relationship between this compound resistance and other compounds or drug classes was not discussed in detail.
試験管内研究製品の免責事項と情報
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